molecular formula C12H9NO B15071122 (E)-3-(Quinolin-5-yl)acrylaldehyde

(E)-3-(Quinolin-5-yl)acrylaldehyde

Cat. No.: B15071122
M. Wt: 183.21 g/mol
InChI Key: FMBYKLIYFAUAQD-HWKANZROSA-N
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Description

(E)-3-(Quinolin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoline ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde typically involves the condensation of quinoline-5-carbaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Quinolin-5-yl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinolin-5-ylacrylic acid.

    Reduction: Quinolin-5-ylacryl alcohol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(E)-3-(Quinolin-5-yl)acrylaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(Quinolin-5-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The quinoline ring is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

  • (Quinolin-5-yl)acetylene
  • 1-(Quinolin-5-yl)ethanone
  • 2-(Quinolin-5-yl)acetaldehyde

Comparison: (E)-3-(Quinolin-5-yl)acrylaldehyde is unique due to the presence of both the quinoline ring and the acrylaldehyde moiety, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

(E)-3-quinolin-5-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+

InChI Key

FMBYKLIYFAUAQD-HWKANZROSA-N

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)/C=C/C=O

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C=CC=O

Origin of Product

United States

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